molecular formula C11H18BrClN4O B2571106 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2059948-38-6

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B2571106
CAS No.: 2059948-38-6
M. Wt: 337.65
InChI Key: QNTYNYBJGZZTIP-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound characterized by its bromine and nitrogen atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridazinone core One common approach is the cyclization of a suitable dihydropyridazine precursor with a brominating agent to introduce the bromine atom at the 4-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromates or hypobromites.

  • Reduction: Compounds lacking the bromine atom.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Potential use in drug discovery, especially in targeting specific enzymes or receptors.

  • Industry: Application in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 4-Bromo-2-methyl-5-(piperidin-3-yl)methyl-2,3-dihydropyridazin-3-one: Similar structure but without the amino group.

  • 2-Methyl-5-(piperidin-3-yl)methyl-2,3-dihydropyridazin-3-one: Lacks the bromine atom.

  • 4-Bromo-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one: Similar but with a different amino group.

Uniqueness: 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both bromine and the piperidin-3-ylmethylamino group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8;/h7-8,13-14H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYNYBJGZZTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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